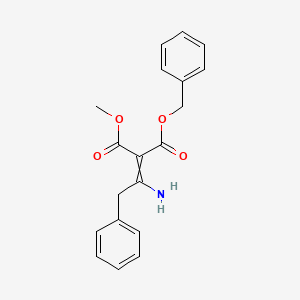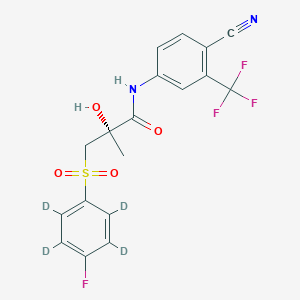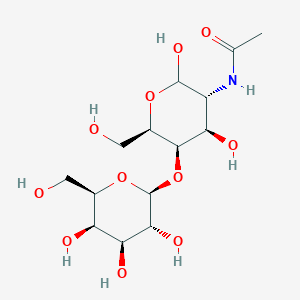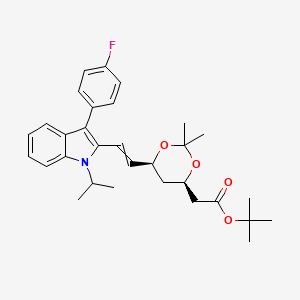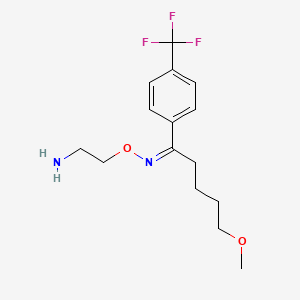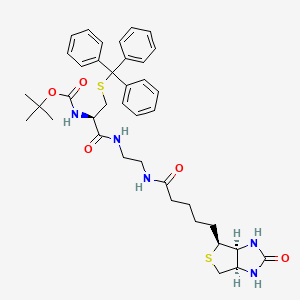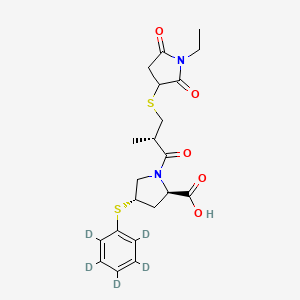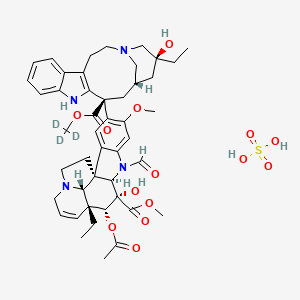
Vincristine-d3 Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vincristine-d3 sulfate is a deuterium-labeled derivative of vincristine sulfate, a vinca alkaloid derived from the periwinkle plant (Catharanthus roseus). Vincristine sulfate is widely used as a chemotherapeutic agent for treating various types of cancer, including acute lymphocytic leukemia, Hodgkin’s disease, and neuroblastoma . The deuterium labeling in this compound is used for pharmacokinetic studies and to trace the metabolic pathways of vincristine in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vincristine sulfate is synthesized from the natural alkaloid vincristine, which is extracted from the periwinkle plant. The synthesis involves several steps, including the isolation of vincristine, followed by its conversion to the sulfate form. The deuterium labeling is achieved by incorporating deuterium atoms into the vincristine molecule during the synthesis process .
Industrial Production Methods: The industrial production of vincristine sulfate involves large-scale extraction from the periwinkle plant, followed by chemical synthesis and purification. The process requires stringent quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Vincristine-d3 sulfate undergoes various chemical reactions, including:
Oxidation: Vincristine can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in vincristine.
Substitution: Substitution reactions can occur at specific sites on the vincristine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed: The major products formed from these reactions include various vincristine metabolites, which can be studied for their pharmacological properties .
Aplicaciones Científicas De Investigación
Vincristine-d3 sulfate is extensively used in scientific research for:
Pharmacokinetic Studies: The deuterium labeling allows researchers to trace the metabolic pathways and distribution of vincristine in the body.
Cancer Research: It is used to study the efficacy and mechanism of action of vincristine in treating different types of cancer.
Drug Development: Researchers use this compound to develop new formulations and delivery methods to enhance its therapeutic effects.
Mecanismo De Acción
Vincristine-d3 sulfate exerts its effects by binding to tubulin, a protein that forms microtubules. This binding inhibits the polymerization of microtubules, leading to the arrest of cell division at the metaphase stage. This mechanism disrupts the mitotic spindle formation, preventing cancer cells from proliferating . Additionally, vincristine may interfere with nucleic acid and protein synthesis by blocking the utilization of glutamic acid .
Comparación Con Compuestos Similares
Vinblastine: Another vinca alkaloid used in cancer treatment.
Vinflunine: A newer vinca alkaloid with modifications to improve its therapeutic index.
Uniqueness of Vincristine-d3 Sulfate: this compound’s uniqueness lies in its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides valuable insights into the drug’s behavior in biological systems, aiding in the development of more effective cancer treatments .
Propiedades
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43-,44-,45+,46+;/m1./s1/i5D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTQHPDCURKLKT-XHFXVLIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)[C@@]1(C[C@H]2C[C@](CN(C2)CCC3=C1NC4=CC=CC=C34)(CC)O)C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N4O14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
926.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
